Higher Commercial Purity for Consistent Cross-Coupling Performance: 3,6-Dibromoquinoline-8-carboxylic Acid vs. 4,6-Dibromoquinoline-3-carboxylic Acid
3,6-Dibromoquinoline-8-carboxylic acid is commercially available with a minimum purity specification of 97% from Bidepharm and 98% from Leyan . In contrast, a closely related regioisomer, 4,6-dibromoquinoline-3-carboxylic acid (CAS 1378254-96-6), is typically offered at a purity of 95%+ by suppliers such as Fluorochem . This higher baseline purity reduces the likelihood of catalyst-poisoning impurities that can compromise the yield and reproducibility of palladium-catalyzed reactions.
| Evidence Dimension | Commercial Purity (Minimum Specification) |
|---|---|
| Target Compound Data | 97% (Bidepharm) , 98% (Leyan) |
| Comparator Or Baseline | 4,6-Dibromoquinoline-3-carboxylic acid, 95%+ (Fluorochem) |
| Quantified Difference | 2-3 percentage point increase in minimum purity |
| Conditions | HPLC purity analysis (vendor datasheet specifications) |
Why This Matters
Higher purity ensures more reliable and efficient performance in sensitive metal-catalyzed reactions, reducing the need for pre-purification and increasing synthetic throughput.
